(2R, 4’S, 8’S)-α-Tocopherol (2R, 4’S, 8’S)-α-Tocopherol
Brand Name: Vulcanchem
CAS No.: 77171-98-3
VCID: VC0120575
InChI: InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1
SMILES: CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Molecular Formula: C29H50O2
Molecular Weight: 430.7 g/mol

(2R, 4’S, 8’S)-α-Tocopherol

CAS No.: 77171-98-3

Reference Standards

VCID: VC0120575

Molecular Formula: C29H50O2

Molecular Weight: 430.7 g/mol

(2R, 4’S, 8’S)-α-Tocopherol - 77171-98-3

CAS No. 77171-98-3
Product Name (2R, 4’S, 8’S)-α-Tocopherol
Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
IUPAC Name (2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1
Standard InChIKey GVJHHUAWPYXKBD-IHMCZWCLSA-N
Isomeric SMILES CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C
SMILES CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Synonyms (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol;
PubChem Compound 6560141
Last Modified Nov 11 2021
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